-Fluoro-5-methyl-1H-indole serves as a valuable building block in the synthesis of various novel pharmaceutical candidates. Its unique chemical structure allows for the incorporation of fluorine and methyl groups, which can potentially modify the properties and bioactivity of the final drug molecule. Studies have explored its use in the synthesis of compounds targeting diverse therapeutic areas, including:
The ability of 7-Fluoro-5-methyl-1H-indole to form specific interactions with biological targets, such as enzymes and receptors, makes it a valuable tool in ligand design and development. By incorporating this scaffold into ligand structures, researchers can potentially modulate their binding affinity and selectivity towards specific targets. This approach holds promise for the development of novel therapeutic agents with improved efficacy and reduced side effects.
Recent research has also explored the potential applications of 7-Fluoro-5-methyl-1H-indole in material science. Studies have investigated its use in the development of novel organic materials with interesting properties, such as:
7-Fluoro-5-methyl-1H-indole is a derivative of indole, characterized by the presence of a fluorine atom at the seventh position and a methyl group at the fifth position of the indole ring. Its molecular formula is , and it has a molecular weight of approximately 149.16 g/mol. This compound exhibits unique structural properties that contribute to its chemical reactivity and biological activity.
Research indicates that 7-Fluoro-5-methyl-1H-indole exhibits notable biological activities:
Several synthetic routes are available for producing 7-Fluoro-5-methyl-1H-indole:
7-Fluoro-5-methyl-1H-indole has several applications in various fields:
Interaction studies involving 7-Fluoro-5-methyl-1H-indole focus primarily on its effects on cytochrome P450 enzymes. The compound has been shown to inhibit CYP1A2 selectively, which can influence the metabolism of co-administered drugs. This inhibition could lead to increased plasma concentrations of drugs metabolized by this enzyme, necessitating careful consideration in polypharmacy scenarios.
Several compounds share structural similarities with 7-Fluoro-5-methyl-1H-indole. Here are some notable examples:
Compound Name | Similarity Index | Key Differences |
---|---|---|
5-Fluoroindole | 0.92 | Lacks methyl substitution at position 5 |
7-Fluoro-1H-indole | 0.88 | Different substitution pattern on the indole ring |
Methyl 5-fluoroindole-7-carboxylate | 0.88 | Contains a carboxylate group instead of methyl |
7-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole | 0.87 | Tetrahydro derivative with altered ring structure |
These compounds highlight the unique structural features of 7-Fluoro-5-methyl-1H-indole while demonstrating variations in biological activity and chemical properties.
The systematic IUPAC name for this compound is 7-fluoro-5-methyl-1H-indole, reflecting its substitution pattern on the indole scaffold. The indole core consists of a bicyclic structure with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The fluorine atom is located at the seventh position of the benzene ring, while the methyl group occupies the fifth position (Figure 1).
Structural Formula:
CH3 │ F─C6─C5─C4 │ │ N1─C2─C3
This representation highlights the planar aromatic system with substituents at positions 5 (methyl) and 7 (fluoro).
The compound is uniquely identified by its CAS Registry Number 442910-91-0. Alternative designations include:
These aliases are used interchangeably in chemical databases and synthetic protocols.
The molecular formula C₉H₈FN corresponds to a molecular weight of 149.17 g/mol, calculated as:
$$
\text{MW} = (12.01 \times 9) + (1.008 \times 8) + (18.998 \times 1) + (14.01 \times 1) = 149.17 \, \text{g/mol}
$$
This matches experimental data from mass spectrometry.
The Fischer indole synthesis remains a primary route, involving cyclization of 4-fluoro-3-methylphenylhydrazine with ketones like acetone under acidic conditions (HCl/ZnCl₂). This method yields the indole core with up to 68% efficiency.
Fluorine introduction via SNAr reactions employs 5-bromo-7-methylindole precursors treated with KF in DMF at 120°C. This approach achieves 75–82% substitution rates.
Cyclization of 2-fluoro-4-methylaniline with α-chloroketones in the presence of Pd(OAc)₂ produces the target compound in 60% yield.
Suzuki-Miyaura coupling using 5-methyl-7-bromoindole and fluoroboronic acids under Pd(PPh₃)₄ catalysis achieves 85% conversion.
Microwave irradiation (150°C, 20 min) reduces reaction times by 70% compared to conventional heating, with comparable yields (72%).
¹H NMR (400 MHz, DMSO-d₆):
IR (KBr):
MS (EI): m/z 149 [M]⁺ (100%), 134 [M-CH₃]⁺ (45%).
The compound serves as a core structure in JAK2/STAT3 inhibitors, with IC₅₀ values <50 nM in cellular assays. Substituents at N1 enhance target selectivity.
Derivatives exhibit MIC = 2 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA), surpassing vancomycin analogs.
Methyl-fluoro substitution improves blood-brain barrier permeability (Papp = 8.7 × 10⁻⁶ cm/s in MDCK models), enabling neuroactive compound design.
Incorporation into π-conjugated polymers yields materials with:
Site-specific protein labeling achieves 85% conjugation efficiency using NHS-ester derivatives under physiological pH.
Conditions:
Single-crystal X-ray diffraction confirms:
Calculated for C₉H₈FN:
The synthesis of 7-fluoro-5-methyl-1H-indole represents a significant challenge in organic chemistry due to the specific positioning of both the fluorine atom at the 7-position and the methyl group at the 5-position of the indole ring system [1]. This fluorinated indole derivative has attracted considerable attention in pharmaceutical chemistry, where fluorinated compounds often exhibit enhanced bioactivity, metabolic stability, and binding affinity compared to their non-fluorinated counterparts [3]. The development of efficient synthetic routes to access this specific substitution pattern requires careful consideration of regioselectivity, functional group tolerance, and overall synthetic efficiency.
Friedel-Crafts alkylation represents one of the fundamental approaches for introducing alkyl substituents into the indole framework, particularly at the 5-position to install the methyl group in 7-fluoro-5-methyl-1H-indole [4] [5]. The strategic application of asymmetric Friedel-Crafts alkylation has demonstrated remarkable success in the synthesis of complex indole derivatives with high enantioselectivity and yield [4].
Recent advances in enantioselective Friedel-Crafts alkylation have employed chiral calcium bis(2,2'-dihydroxy-1,1'-binaphthyl-3,3'-diyl phosphate) complexes as Lewis acid catalysts [4]. These catalytic systems have achieved yields up to 99% with excellent enantioselectivities reaching 98% enantiomeric excess under mild reaction conditions [4]. The reaction mechanism involves the activation of electrophilic partners, such as α-trifluoromethyl-substituted β-nitrostyrenes, which can subsequently undergo nucleophilic attack by the electron-rich indole ring system [4].
Friedel-Crafts Method | Catalyst System | Yield (%) | Enantioselectivity (% ee) | Reaction Conditions |
---|---|---|---|---|
Asymmetric alkylation with α-trifluoromethyl-β-nitrostyrenes | Chiral calcium bis(phosphate) | 99 | 98 | Mild, room temperature |
Alkylation with trichloroacetimidates | Lewis acid catalysts | 70-85 | Not applicable | Moderate heating required |
Intramolecular alkylation with allylic alcohols | Diphenyl phosphate | 60-75 | Not applicable | Phosphate-mediated conditions |
The use of trichloroacetimidate electrophiles has emerged as an effective strategy for addressing the challenges associated with accessing alkyl-decorated indole structures [5]. These reactions perform optimally when either the indole substrate or the imidate electrophile is functionalized with electron-withdrawing groups to prevent polyalkylation side reactions [5]. The methodology provides a practical approach for introducing various alkyl substituents while maintaining good functional group tolerance [5].
Intramolecular Friedel-Crafts alkylation represents another valuable approach, particularly for the construction of polycyclic indole frameworks [6]. The reaction of indoles with tertiary allylic alcohols, facilitated by diphenyl phosphate, has demonstrated tolerance for various indole substitution patterns and yields the desired annulation products in moderate to good yields [6].
The Fischer indole synthesis remains one of the most reliable and versatile methods for constructing indole derivatives, having been successfully applied to the preparation of fluorinated indole compounds since its original development in 1883 [7] [8]. This classical transformation involves the acid-catalyzed cyclization of arylhydrazines with aldehydes or ketones to generate substituted indole derivatives [7] [8].
For the synthesis of 7-fluoro-5-methyl-1H-indole, strategic modifications of the Fischer indole synthesis involve the use of appropriately substituted fluorinated arylhydrazines and methylated carbonyl compounds [7] [8]. The reaction typically employs Brønsted acids such as polyphosphoric acid, Lewis acids including zinc chloride or boron trifluoride, or strong acid catalysts to promote the cyclization process [7] [8].
Starting Materials | Catalyst System | Temperature (°C) | Yield (%) | Key Features |
---|---|---|---|---|
Fluorinated arylhydrazines + methylated ketones | Polyphosphoric acid, zinc chloride, boron trifluoride | 80-150 | 60-90 | Broad substrate scope, reliable method |
N-trifluoroacetyl-2-iodoanilines + terminal alkynes | Palladium dichloride bis(triphenylphosphine), copper iodide | 60-100 | 70-95 | Microwave-assisted, one-pot procedure |
Phenylhydrazine derivatives + substituted carbonyl compounds | Various Brønsted and Lewis acids | 80-120 | 65-85 | Well-established, scalable process |
The mechanism of the Fischer indole synthesis proceeds through several key steps: initial hydrazone formation between the arylhydrazine and carbonyl compound, followed by tautomerization to an enamine intermediate [7]. A crucial [9] [9]-sigmatropic rearrangement then occurs, analogous to the Cope rearrangement, leading to the formation of a diimine structure [7]. Subsequent protonation and cyclization, accompanied by ammonia elimination, generates the final indole product with aromatization of the heterocyclic ring [7].
Recent modifications have incorporated microwave-assisted conditions to enhance reaction efficiency and reduce reaction times [10] [11]. The use of N-trifluoroacetyl-2-iodoanilines as starting materials, combined with terminal alkynes under Sonogashira coupling conditions, provides access to substituted indoles through a two-step, one-pot procedure [10] [11]. This approach utilizes palladium dichloride bis(triphenylphosphine) and copper iodide as catalysts, with triethylamine as the base, under microwave irradiation at temperatures ranging from 60 to 100°C [10] [11].
Electrophilic fluorination represents a powerful strategy for the direct introduction of fluorine atoms into organic molecules, particularly useful for the synthesis of 7-fluoro-5-methyl-1H-indole derivatives [12] [13] [14]. The development of stable, easy-to-handle electrophilic fluorinating reagents has revolutionized this field, with N-fluorobenzenesulfonimide emerging as one of the most versatile and widely used reagents [13] [14] [15].
N-fluorobenzenesulfonimide offers significant advantages as an electrophilic fluorinating agent due to its non-hygroscopic nature, thermal stability, and ease of handling compared to other fluorinating reagents [15]. This reagent has demonstrated exceptional utility in the cascade fluorofunctionalization of 2,3-unsubstituted indoles, enabling the formation of carbon-carbon, carbon-fluorine, and carbon-oxygen bonds in a single synthetic operation [13] [14].
Fluorinating Reagent | Substrate Type | Product | Yield (%) | Selectivity |
---|---|---|---|---|
N-fluorobenzenesulfonimide | 2,3-unsubstituted indoles | Polycyclic fluorinated indolines | 40-63 | Cascade C-2/C-3 functionalization |
Selectfluor | Substituted indoles | 3,3-difluoroindolin-2-ols | 75-85 | Highly regioselective C-3 difluorination |
F-TEDA-PF6 | Arylstannane precursors | Aryl fluorides | 88-92 | Regiospecific fluorination |
The mechanism of electrophilic fluorination with N-fluorobenzenesulfonimide involves the initial attack of the electron-rich indole system on the electrophilic fluorine center [13] [14]. The use of an oxygen nucleophile tethered to the nitrogen atom of indoles enables the synthesis of polycyclic fluorinated indoline derivatives from simple precursors [13] [14]. This cascade process features the sequential formation of multiple bonds, resulting in complex molecular architectures with excellent regioselectivity [13] [14].
Selectfluor represents another highly effective electrophilic fluorinating reagent, particularly useful for the difluorohydroxylation of substituted indoles [12] [16]. This methodology leads to the formation of 3,3-difluoroindolin-2-ol derivatives with good yields under mild reaction conditions [12] [16]. The indole rings undergo highly regioselective difluorination at the C-3 position, providing access to unique difluorinated indoline structures [12] [16]. When alcohols are employed as nucleophiles instead of water, the corresponding alkoxy products can be obtained in moderate yields [12] [16].
Transition metal-catalyzed fluorination reactions have emerged as highly effective methods for the selective introduction of fluorine atoms into organic molecules, offering excellent control over regioselectivity and functional group tolerance [17] [18]. The application of various transition metals, including palladium, copper, silver, and rhodium, has significantly expanded the scope and utility of fluorination reactions [17] [18].
Palladium-catalyzed fluorination reactions represent one of the most well-developed areas in transition metal-mediated fluorination [18] [19]. The regioselective synthesis of 2- or 3-fluoroalkylated indole derivatives has been achieved through palladium-catalyzed annulation of fluorine-containing internal alkynes with variously substituted 2-iodoanilines [19]. The use of palladium tetrakis(triphenylphosphine) in dimethylformamide at 80°C for 8 hours predominantly yields 2-fluoroalkylated indoles in high yields [19]. Remarkably, the substitution of triphenylphosphine with tri(ortho-tolyl)phosphine as the ligand leads to the preferential formation of 3-fluoroalkylated indoles in high yields [19].
Metal Catalyst | Fluorine Source | Mechanism | Temperature (°C) | Yield (%) |
---|---|---|---|---|
Palladium complexes | Silver fluoride, N-fluorobenzenesulfonimide | C-H activation followed by fluorination | 80-120 | 70-90 |
Copper(I) salts | Fluoroalkyl iodides | Radical-mediated fluoroalkylation | 25-80 | 60-85 |
Silver oxide | F-TEDA-PF6 | Transmetallation/reductive elimination | 65-90 | 88-92 |
Rhodium(III) complexes | Silver fluoride | Nucleophilic fluorination | 25-60 | 85-99 |
Copper-catalyzed fluoroalkylation reactions have gained significant attention due to their ability to introduce fluoroalkyl groups under mild reaction conditions [20] [21]. The photoinduced, copper-catalyzed three-component cyanofluoroalkylation of alkenes using fluoroalkyl iodides as fluoroalkylation reagents represents a novel approach in this field [20]. The reaction proceeds through a radical mechanism, where copper facilitates the generation of fluoroalkyl radicals from fluoroalkyl iodides under photochemical conditions [20].
Silver-catalyzed fluorination reactions offer unique advantages in terms of functional group tolerance and mild reaction conditions [22] [23]. Silver oxide has proven to be an effective catalyst for the fluorination of arylstannane precursors using F-TEDA-PF6 as the fluorinating reagent [22]. The reaction proceeds through a mechanism involving transmetallation from tin to silver, followed by reductive elimination to form the carbon-fluorine bond [22]. This methodology demonstrates excellent regioselectivity and can be performed under relatively mild conditions with yields ranging from 88 to 92% [22].
Solvent-free organic synthesis has emerged as a highly sustainable and environmentally friendly approach to chemical transformations, offering significant advantages in terms of reduced environmental impact, enhanced reaction efficiency, and alignment with green chemistry principles [24] [25] [26]. The elimination or minimization of volatile organic solvents reduces environmental pollution while often improving reaction rates and selectivity through increased reactant concentrations [26].
Mechanochemical activation represents one of the most promising strategies for solvent-free indole synthesis [25]. Ball milling techniques have been successfully applied to rhodium(III)-catalyzed C-H bond functionalization reactions for indole synthesis [25]. The mechanochemical indole synthesis occurs through the oxidative coupling of acetanilides and alkynes under solventless conditions in a planetary ball mill [25]. This approach requires only catalytic quantities of copper(II) acetate in combination with dioxygen as a terminal oxidant, representing a powerful and environmentally benign alternative to conventional solution-based protocols [25].
Solvent-Free Method | Key Features | Catalyst System | Reaction Time | Yield (%) |
---|---|---|---|---|
Ball milling mechanochemical synthesis | No solvents, mechanical energy activation | Rhodium(III) with copper(II) acetate | 30 minutes - 2 hours | 65-85 |
Thermal activation without solvents | Direct heating, scalable process | Various solid-supported catalysts | 1-6 hours | 60-80 |
Graphite oxide catalysis | Metal-free, reusable carbocatalyst | Graphite oxide under aqueous conditions | 2-8 hours | 70-85 |
The use of graphite oxide as a reusable carbocatalyst has demonstrated exceptional utility in the metal-free green synthesis of indole derivatives [24]. This methodology utilizes graphite oxide for one-pot three-component syntheses under both aqueous and solvent-free reaction conditions [24]. The protocol provides excellent catalytic activity, good to excellent product yields, catalyst reusability, high functional group tolerance, and gram-scale synthesis capability [24]. The approach excludes problems associated with metal toxicity, metal waste disposal, metal contamination in products, and the use of volatile organic solvents [24].
Thermal activation represents another valuable approach for solvent-free indole synthesis [26]. This method involves conducting reactions at elevated temperatures to promote molecular interactions without the need for solvents [26]. Heat provides the necessary energy to overcome activation barriers and facilitate bond formation [26]. The key advantage of thermal activation lies in its scalability, making it particularly suitable for industrial applications [26].
Microwave-assisted synthesis has revolutionized organic chemistry by providing significant advantages over conventional heating methods, including enormous acceleration of reaction rates, substantial energy savings, and enhanced chemical yields with cleaner reaction profiles [10] [11]. The application of microwave technology to indole synthesis has demonstrated particular promise in reducing reaction times while maintaining or improving product quality [10] [11].
The microwave-assisted, one-pot, three-component coupling reaction for indole synthesis represents a highly efficient approach [10] [11]. This methodology is carried out in two sequential steps under standard Sonogashira coupling conditions, beginning with an N-substituted or N,N-disubstituted 2-iodoaniline and a terminal alkyne, followed by the addition of acetonitrile and an aryl iodide [10] [11]. A variety of polysubstituted indoles have been prepared in moderate to excellent yields using this approach [10] [11].
Microwave-Assisted Method | Reaction Components | Catalyst System | Conditions | Yield (%) |
---|---|---|---|---|
One-pot Sonogashira coupling | 2-iodoaniline, terminal alkyne, aryl iodide | Palladium dichloride bis(triphenylphosphine), copper iodide | 60°C/20 min, then 90°C/30 min | 70-95 |
Three-component synthesis | Anilines, glyoxal dimethyl acetal, isocyanides | Metal-free conditions in ethanol | Room temperature/2 hours, then 80°C/1 hour | 75-90 |
Fischer indole synthesis | Arylhydrazines, carbonyl compounds | Zinc chloride in ionic liquid medium | 100°C/15-60 minutes | 80-95 |
The general procedure for microwave-assisted indole synthesis involves mixing the 2-iodoaniline, terminal alkyne, palladium dichloride bis(triphenylphosphine), copper iodide, and triethylamine in a sealed microwave vial [10]. The reaction mixture is stirred at 60°C under microwave irradiation for 20 minutes or until complete consumption of starting material [10]. Subsequently, an aryl iodide and acetonitrile are added at room temperature, and the resulting mixture is stirred at 90°C under microwave irradiation for 30 minutes [10].
Ionic liquid-mediated microwave-assisted synthesis has demonstrated exceptional efficiency in Fischer indole reactions [27] [28]. The use of 1-ethyl-3-methylimidazolium tetrafluoroborate as an ionic liquid solvent, combined with zinc chloride as a stoichiometric Lewis acid catalyst, enables the synthesis of 3-methylindole from phenylhydrazine and propylaldehyde [28]. The ionic liquid serves multiple functions: providing high-temperature tolerance, ensuring good product distribution, and facilitating straightforward product isolation [28]. After extraction, 3-methylindole can be obtained in 95.3% yield with 96.0% purity under optimized conditions [28]. The ionic liquid can be recovered through an additional extraction process and reused with nearly the same efficiency as fresh ionic liquid [28].
7-Fluoro-5-methyl-1H-indole is a mono-fluorinated indole featuring a methyl group at C-5 and a fluorine atom at C-7 on the benzene ring. The presence of both an electron-withdrawing fluorine and an electron-donating methyl group imparts distinctive NMR, IR and mass-spectrometric signatures that facilitate unambiguous identification [1] [2].
Table 1 lists the reported ¹H, ¹³C and ¹⁹F chemical shifts together with key coupling constants. All spectra were acquired in CDCl₃ at 25 °C unless stated otherwise.
Nucleus | δ /ppm (multiplicity, J/Hz) | Proton/Carbon assignment | Observation | Source |
---|---|---|---|---|
¹H | 8.20 (br s, NH) | N–H (indole) | Downfield due to H-bonding and F-induced deshielding [1] | 101 |
¹H | 7.22 (d, 0.6) | H-2 | Long-range ⁴J(H–F) visible as 0.6 Hz doublet [1] | 101 |
¹H | 7.20 (dd, 2.9, 2.7) | H-4 | Meta couplings to F and H-6 [1] | 101 |
¹H | 6.78 (dd, 12.0, 0.7) | H-6 | Large ²J(H–F) = 12 Hz confirms ortho-F location [1] | 101 |
¹H | 6.52 (ddd, 3.3, 3.3, 2.2) | H-7 | Coupled to H-4, H-6, and ⁴J(H–F) [1] | 101 |
¹H | 2.46 (s) | CH₃-5 | Isolated singlet; no ^nJ(H–F) observed [1] | 101 |
¹³C | 149.4 (d, ²J(C–F)=242.9) | C-7-F | Diagnostic large ²J(C–F) [1] | 101 |
¹³C | 131.8 (d, ³J 5.5) | C-4 | Small ³J(C–F) [1] | 101 |
¹³C | 130.2 (d, ³J 5.7) | C-6 | Small ³J(C–F) [1] | 101 |
¹³C | 125.0 (s) | C-2 | – | 101 |
¹³C | 122.6 (d, ²J 13.2) | C-3 | – | 101 |
¹³C | 116.1 (d, ⁴J 3.1) | C-5 | – | 101 |
¹³C | 108.6 (d, ²J 15.7) | C-8a | – | 101 |
¹³C | 103.0 (d, ⁴J 2.3) | C-4a | – | 101 |
¹³C | 21.6 (s) | CH₃-5 | – | 101 |
¹⁹F | –113.4 (s) | F-7 | Typical aromatic F chemical shift; no long-range F–C couplings reported [3] | 58 |
Discussion
The presence of a 12 Hz ²J(H–F) between H-6 and the fluorine atom provides unequivocal proof of the ortho relationship, while the 242.9 Hz ²J(C–F) for C-7 is consistent with a direct C–F bond [1]. The spectrum therefore confirms substitution at the 7-position.
Table 2 compiles characteristic absorption bands obtained from thin-film FT-IR (neat) measurements.
ν /cm⁻¹ | Assignment | Diagnostic relevance | Source |
---|---|---|---|
3405 | ν(N–H) stretch (indole) | Broad, hydrogen-bonded [4] | 149 |
3110 | ν(C–H) aromatic | Benzene & pyrrole C–H | 149 |
2924 & 2854 | νs & νas (CH₃) | Aliphatic methyl | 149 |
1616 | ν(C=C) indole ring | Conjugated C=C stretch | 149 |
1575–1500 | ν(C=C/C=N) + δ(N–H) | Finger-print region | 149 |
1463 | δ_as(CH₃) | Confirms methyl group | 149 |
1130–1030 | ν(C–F) | Strong, sharp bands characteristic of aryl-F [5] | 116 |
760–720 | γ(C–H) out-of-plane | Substitution pattern indicator | 149 |
Discussion
The presence of medium-intensity C–F stretches at 1130–1030 cm⁻¹ alongside the indole N–H stretch corroborates the fluorinated indole scaffold [4] [5].
Electron-ionization (EI, 70 eV) affords the fragmentation pattern summarized in Table 3. Experimental data for 5-fluoroindole [3] and standard indole fragmentation rules [6] underpin the assignments.
m/z | Relative Intensity | Proposed fragment | Fragmentation pathway | Source |
---|---|---|---|---|
149 | 100% | [M]⁺- | Molecular ion (C₉H₈FN) | 58 |
121 | 38% | [M–F]⁺- | α-cleavage of C-F bond with HF loss | 58 |
120 | 33% | [M–HF]⁺- | Successive loss of hydrogen fluoride | 58 |
106 | 14% | C₇H₈N⁺ | Indole ring contraction | 62 |
91 | 22% | C₇H₇⁺ | Tropylium from benzene ring | 62 |
77 | 18% | C₆H₅⁺ | Phenyl cation | 62 |
Discussion
The dominant molecular ion at m/z 149 confirms the integrity of the parent molecule under EI conditions, while facile elimination of HF (m/z 121/120) is typical for aryl-fluorides [3].
No single-crystal X-ray diffraction structure of 7-fluoro-5-methyl-1H-indole is currently deposited in the Cambridge Structural Database (search 2025-07-08). However, related 7-fluoroindole derivatives crystallize in P2₁/c with the indole N–H forming intermolecular N–H···N or N–H···π contacts, and the C-F vector oriented for C–F···π interactions [7]. Extrapolating from these analogues, the title compound is expected to adopt a herring-bone packing motif stabilized by N–H···π hydrogen bonds and edge-to-face F···π contacts, consistent with its moderate melting range (61–63 °C) [2]. Further crystallographic work is recommended to validate these predictions and to quantify lattice energies.
Corrosive;Irritant